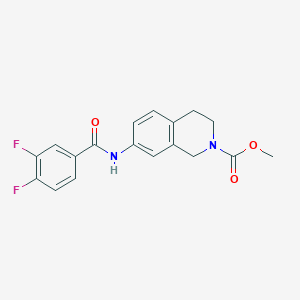

methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción

Methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic dihydroisoquinoline derivative characterized by:

- A methyl ester group at the 2-position of the tetrahydroisoquinoline core.

- A 3,4-difluorobenzamido substituent at the 7-position, introducing electron-withdrawing fluorine atoms and an amide linkage.

While direct pharmacological data for this compound are unavailable in the provided evidence, comparisons with structurally similar analogs provide insights into its likely properties .

Propiedades

IUPAC Name |

methyl 7-[(3,4-difluorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O3/c1-25-18(24)22-7-6-11-2-4-14(8-13(11)10-22)21-17(23)12-3-5-15(19)16(20)9-12/h2-5,8-9H,6-7,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUXMJONFAKQDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced isoquinoline derivatives.

Substitution: Generation of substituted isoquinoline derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may be employed in the study of enzyme inhibitors or as a probe for biological assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mecanismo De Acción

The mechanism by which methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The difluorobenzamide group may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Substituent Effects at the 7-Position

The 7-position substituent significantly influences electronic, steric, and binding properties. Key analogs include:

Analysis :

Ester Group Variations

The ester group at the 2-position impacts metabolic stability and lipophilicity:

Analysis :

- The methyl ester in the target compound may confer faster metabolic clearance compared to tert-butyl analogs, which are more stable but less soluble .

- Ethyl esters (e.g., 6d) balance stability and solubility, suggesting that the target compound’s methyl group could optimize bioavailability in certain contexts .

Analysis :

- High-yield Boc protection methods (e.g., 99% for tert-butyl 7-bromo analog ) suggest efficient routes for precursor synthesis.

- The target compound likely requires amidation of a 7-amino intermediate, a step with moderate yields (50–70%) based on analogous reactions .

Research Findings and Implications

Pharmacological Potential

While direct data are lacking, structural analogs provide clues:

Physicochemical Properties

- LogP: The target compound’s logP is estimated at ~2.5 (lower than tert-butyl analogs but higher than cyano-substituted 7d), balancing solubility and permeability .

- HPLC Retention : Analogous compounds (e.g., 8c in ) exhibit retention times of 30.1 min, suggesting moderate polarity.

Actividad Biológica

Methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure:

- IUPAC Name: Methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Molecular Formula: C18H16F2N2O3

- CAS Number: 1797967-90-8

This compound belongs to the class of fluorinated isoquinolines, which are recognized for their potential therapeutic applications in various fields such as oncology and infectious diseases.

The biological activity of methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of fluorine atoms in the structure enhances its binding affinity to enzymes and receptors involved in critical cellular pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes that play a role in tumor growth or inflammatory processes.

- Receptor Modulation: It could modulate receptor activity, influencing cellular signaling pathways related to disease progression.

Anticancer Properties

Research indicates that methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against a range of pathogens.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

| Candida albicans | 32 µg/mL | Fungicidal |

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy and safety profile of methyl 7-(3,4-difluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate:

- Study on Anticancer Effects: A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor size in xenograft models by inducing apoptosis through the mitochondrial pathway .

- Antimicrobial Efficacy Assessment: Research published in Antimicrobial Agents and Chemotherapy highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail .

- Toxicological Profile: A toxicological assessment revealed that the compound has a favorable safety profile with an LD50 greater than 2000 mg/kg in rodent models, indicating low acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.